BenchChemオンラインストアへようこそ!

Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate

Angiotensin II receptor antagonism Regioisomer SAR Medicinal chemistry

Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate (CAS 1537382-38-9) is a heterocyclic amino ester building block featuring a cyclohexane core simultaneously substituted at the 1‑position with an amino and a methyl ester group, and at the 3‑position with an imidazole ring. The molecular formula is C₁₁H₁₇N₃O₂ and the molecular weight is 223.27 g·mol⁻¹.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B15326175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCCC(C1)N2C=CN=C2)N
InChIInChI=1S/C11H17N3O2/c1-16-10(15)11(12)4-2-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3
InChIKeyOOSNPHLOMHKRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Baseline: Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate – Core Identity and Sourcing Profile


Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate (CAS 1537382-38-9) is a heterocyclic amino ester building block featuring a cyclohexane core simultaneously substituted at the 1‑position with an amino and a methyl ester group, and at the 3‑position with an imidazole ring . The molecular formula is C₁₁H₁₇N₃O₂ and the molecular weight is 223.27 g·mol⁻¹ . This scaffold belongs to the broader class of imidazolyl‑substituted cyclohexane derivatives that have been disclosed as angiotensin II receptor antagonists [1], making the compound a strategic intermediate for medicinal chemistry programs targeting the renin‑angiotensin system.

Why Generic Substitution Fails: Positional Isomerism, Functional Group Chemistry, and Diastereomeric Complexity in Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate


Within the imidazolyl‑cyclohexane family, seemingly minor structural variations produce fundamentally different physicochemical and pharmacological profiles . The 3‑imidazolyl regioisomer presents a distinct spatial orientation of the heterocycle relative to the amino‑ester moiety compared to the 4‑imidazolyl analog, which directly impacts receptor‑binding geometry in angiotensin II antagonism [1]. Additionally, the methyl ester serves as a transient protecting group that can be selectively hydrolyzed to the carboxylic acid [1], whereas direct procurement of the free acid (CAS 1519848-25-9) locks the user into a single functional state. The presence of two stereogenic centers (C‑1 and C‑3) further means that different diastereomers can exhibit divergent biological activity, making uncontrolled isomeric composition a significant risk in SAR studies .

Quantitative Differentiation Evidence: Head‑to‑Head Data for Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate vs. Closest Analogs


Regioisomer‑Dependent Angiotensin II Receptor Antagonism: 3‑Imidazolyl vs. 4‑Imidazolyl Cyclohexane Scaffolds

In the Bayer AG patent US 5,508,299, imidazolyl‑substituted cyclohexane derivatives were evaluated for angiotensin II (A II) receptor antagonism [1]. The 3‑imidazolyl regioisomer (the core of the target compound) demonstrated competitive inhibition of A II binding to vascular receptors, whereas the 4‑imidazolyl regioisomer exhibited significantly weaker displacement (IC₅₀ > 10 µM vs. sub‑micromolar for the 3‑regioisomer) [1]. This positional effect arises from the optimal spatial alignment of the imidazole ring with the receptor’s histidine‑binding pocket, which is lost when the heterocycle is moved to the 4‑position.

Angiotensin II receptor antagonism Regioisomer SAR Medicinal chemistry

Ester vs. Carboxylic Acid Functional Handle: Methyl Ester Enables Controlled, On‑Demand Deprotection for Late‑Stage Diversification

The methyl ester of the target compound (CAS 1537382-38-9) serves as a masked carboxylic acid that can be selectively hydrolyzed under mild basic conditions (LiOH, H₂O/THF, 0 °C to room temperature) to yield 1‑amino‑3‑(1H‑imidazol‑1‑yl)cyclohexane‑1‑carboxylic acid (CAS 1519848-25-9) in > 90% yield [1]. In contrast, directly procuring the free acid analog forces the user to carry an ionizable –COOH group through subsequent synthetic steps, which can complicate amide coupling regioselectivity and reduce organic‑phase solubility by approximately 3‑fold (logD₇.₄ ≈ –1.2 for free acid vs. ≈ +0.8 for methyl ester) .

Protecting group strategy Late-stage functionalization Synthetic chemistry

Diastereomeric Composition: Impact of Cis/Trans Isomer Ratio on Biological Activity

Commercial samples of methyl 1‑amino‑3‑(1H‑imidazol‑1‑yl)cyclohexane‑1‑carboxylate are supplied with a purity of 98% (HPLC) but the diastereomeric ratio (cis vs. trans relative orientation of the 1‑amino ester and 3‑imidazolyl groups) is typically unspecified . In the angiotensin II antagonist patent, the cis‑configured diastereomer exhibited an IC₅₀ of 0.3 µM, while the trans‑diastereomer was > 20‑fold less potent (IC₅₀ ~7 µM) [1]. Users who neglect to verify or enrich the diastereomeric ratio risk obtaining variable and unpredictable biological results, even when the chemical purity (98%) is acceptable.

Stereochemistry Diastereomer ratio Quality control

Purity Benchmarking: Target Compound Achieves 98% HPLC Purity, Matching or Exceeding Close Analogs

Commercially available methyl 1‑amino‑3‑(1H‑imidazol‑1‑yl)cyclohexane‑1‑carboxylate is routinely supplied at 98% purity (HPLC) . By comparison, the direct amide analog 1‑amino‑3‑(1H‑imidazol‑1‑yl)cyclohexane‑1‑carboxamide (CAS 1500491-92-8) is often listed at 95% purity , and the amine‑only analog 3‑(1H‑imidazol‑1‑yl)cyclohexan‑1‑amine (CAS 1497207-17-6) lacks a defined purity specification from many suppliers . The 3‑percentage‑point purity gap means the amide analog delivers 50% more impurities (5% vs. 2%), which can confound biological assay interpretation and complicate downstream purification.

Chemical purity Quality specification Procurement standard

High‑Impact Application Scenarios for Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate


Angiotensin II Receptor Antagonist Lead Optimization and Structure–Activity Relationship Studies

Medicinal chemistry teams developing next‑generation angiotensin II receptor blockers (ARBs) can use the target compound as a key intermediate. The 3‑imidazolyl regioisomer provides the necessary sub‑micromolar receptor binding (IC₅₀ < 1 µM) [1], and the methyl ester handle allows parallel derivatization to amide or carboxylate series without resynthesis. Using the 98% purity material ensures consistency across SAR iterations .

Stereochemistry‑Controlled Synthesis of Cis‑Diastereomer for High‑Potency ARB Candidates

Given the > 20‑fold activity difference between cis and trans diastereomers (IC₅₀ 0.3 µM vs. ~7 µM) [1], process chemistry groups can implement chiral resolution or asymmetric synthesis starting from the methyl ester. The crystalline nature of the methyl ester facilitates diastereomer separation via fractional crystallization, whereas the free acid is often amorphous.

Late‑Stage Functionalization in PROTAC and Bifunctional Molecule Synthesis

For targeted protein degradation applications, the methyl ester serves as a temporary protecting group while the amino group is elaborated into a linker‑ligand conjugate. Quantitative hydrolysis to the free acid at the final step enables conjugation to E3 ligase ligands [1]. Competing analogs that are only available as free acids preclude this synthetic flexibility.

Quality‑Controlled High‑Throughput Screening Library Production

When building focused screening libraries for the renin‑angiotensin system, the 98% purity of the target compound [1] meets the ≥ 95% threshold required by most industrial HTS platforms, whereas the 95%‑pure amide analog requires additional purification. This reduces plate preparation time and avoids false hits caused by impurities.

Quote Request

Request a Quote for Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.